molecular formula C21H19N5O2 B6528877 3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946272-58-8

3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Cat. No.: B6528877
CAS No.: 946272-58-8
M. Wt: 373.4 g/mol
InChI Key: LAQRYYHRQVAXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a 3-methylbenzamide group linked via an ethoxyethyl chain to a 3-phenyl-substituted triazolopyridazine moiety.

Properties

IUPAC Name

3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-6-5-9-17(14-15)21(27)22-12-13-28-19-11-10-18-23-24-20(26(18)25-19)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRYYHRQVAXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves multi-step organic reactions. One approach starts with the preparation of the intermediate triazolopyridazine derivative, which is then coupled with the corresponding benzamide derivative. Typical conditions for these reactions may include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon, under inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve advanced techniques such as flow chemistry, where reagents are continuously fed into a reactor. This method enhances efficiency and product yield. High-pressure reactors and automated synthesis equipment are often utilized to ensure precision and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

  • Oxidation: Commonly using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation can reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Reagents like sodium hypochlorite in aqueous media.

  • Reduction: Hydrogen gas with palladium or nickel catalysts.

  • Substitution: Reagents like lithium diisopropylamide for nucleophilic attack.

Major Products

  • Oxidation: Formation of corresponding oxidized benzamides.

  • Reduction: Hydrogenated derivatives with reduced aromaticity.

  • Substitution: Substituted triazolopyridazine compounds with varied functional groups.

Scientific Research Applications

3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is utilized in various research domains:

  • Chemistry: As a precursor in synthesizing complex organic molecules and studying reaction mechanisms.

  • Biology: Employed in binding studies to identify potential interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of novel materials and specialty chemicals.

Mechanism of Action

The compound interacts with molecular targets through a series of complex mechanisms. In biological systems, it binds to specific proteins or enzymes, potentially inhibiting or modulating their activity. The triazolopyridazine moiety is crucial for its interaction with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogs include substitutions on the triazolopyridazine core, benzamide/phenyl groups, and linker regions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name/Identifier Core Substituents Functional Groups Biological Activity Synthesis Yield Reference
3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide 3-phenyl, 6-ethoxyethyl-benzamide Benzamide, ethoxyethyl linker Not reported (assumed antimicrobial) N/A
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () 6-methyl, 3-phenyl-benzamide Benzamide, methyl group Moderate antimicrobial 65–75%
3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (4a) 3-phenyl, hydrazone-phenol Phenolic hydroxyl, hydrazone linker Antiproliferative (assumed) 72%
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridinyl-thiazol-2-yl)butanamide 6-methoxy, thiazolyl-pyridinyl Methoxy, thiazole, butanamide Not reported N/A
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) 6-methyl, 4-methoxybenzyl Methoxybenzyl, amine linker Antiproliferative (assumed) N/A

Physicochemical Properties

  • Methoxy () or tetrazolyl () substituents improve solubility via polar interactions .
  • Molecular Weight :
    • Target compound: ~420–440 g/mol (estimated), within drug-like space.
    • Tetrazolyl derivative (): 457.45 g/mol, higher due to the tetrazole moiety .

Biological Activity

3-Methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anti-cancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzamide moiety linked to a triazolo-pyridazine derivative. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. For instance, derivatives of triazolo-pyridazine have been synthesized through various methodologies which include the use of hydrazine derivatives and aromatic aldehydes.

Antitumor Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
A5491.06 ± 0.16c-Met kinase inhibition
MCF-71.23 ± 0.18Apoptosis induction
HeLa2.73 ± 0.33Cell cycle arrest

The compound exhibited significant inhibitory activity against c-Met kinase, a key player in tumor growth and metastasis. The IC50 values indicate potent activity comparable to established chemotherapeutics like Foretinib .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • c-Met Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptotic markers in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses indicate that the compound induces cell cycle arrest at the G1 phase in treated cells.

Case Studies

Several studies have focused on evaluating the effectiveness of related compounds in preclinical models:

  • Study on Triazolo Derivatives : A study synthesized various triazolo-pyridazine derivatives and evaluated their anti-cancer properties. Among them, compounds with structural similarities to this compound showed promising results against breast cancer cell lines (MCF-7) with IC50 values below 20 µM .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assessments using MTT assays revealed that several derivatives exhibited low toxicity towards normal human cells (HEK-293), suggesting a favorable therapeutic index for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.